molecular formula C13H20N2O4S2 B2785350 N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1705516-03-5

N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2785350
CAS No.: 1705516-03-5
M. Wt: 332.43
InChI Key: CDVZLOKOSQOKJV-UHFFFAOYSA-N
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Description

“N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide” is a complex organic compound. It appears to contain a furan ring, a thiazepan ring, and a methanesulfonamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiazepan is a seven-membered ring with one nitrogen and one sulfur atom. Methanesulfonamide is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a methyl group .


Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the furan ring, thiazepan ring, and methanesulfonamide group could influence its reactivity. For instance, furan derivatives are known to undergo reactions such as Diels–Alder additions to electrophilic alkenes and alkynes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, many organic compounds are flammable, and some can be harmful if ingested or inhaled. Specific safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Properties

IUPAC Name

N-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-14(21(2,17)18)10-13(16)15-6-5-12(20-9-7-15)11-4-3-8-19-11/h3-4,8,12H,5-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVZLOKOSQOKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(SCC1)C2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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